Eldecalcitol, chemically known as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D. It is primarily developed for the treatment of bone diseases such as osteoporosis. The compound features a hydroxypropoxy substituent at the 2β-position, which enhances its biological efficacy compared to its natural counterparts. Eldecalcitol has gained attention for its potential in improving bone density and reducing fracture risk in patients with osteoporosis, particularly in Japan where it has been marketed since 2011 .
Eldecalcitol is classified as a vitamin D analog and belongs to the category of steroid hormones. It is synthesized from precursors derived from natural vitamin D sources. The compound is recognized for its ability to modulate calcium and phosphate metabolism, making it crucial in bone health management. Its classification as a therapeutic agent stems from its role in enhancing bone mineralization and preventing bone resorption .
Eldecalcitol exhibits a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structure can be represented as follows:
The stereochemistry of eldecalcitol is essential for its interaction with vitamin D receptors, influencing its pharmacological effects .
Eldecalcitol undergoes various chemical reactions that are crucial for its synthesis and functionality:
These reactions are carefully controlled to ensure high purity and yield of eldecalcitol during synthesis.
Eldecalcitol functions primarily through its interaction with vitamin D receptors located in various tissues, including bone cells. The mechanism involves:
This dual action makes eldecalcitol particularly effective in treating osteoporosis.
These properties are critical when formulating pharmaceutical preparations to ensure bioavailability and efficacy.
Eldecalcitol is primarily used in clinical settings for:
The compound's ability to enhance bone density while minimizing side effects makes it a valuable therapeutic option in endocrinology and orthopedics .
Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D₃) is a synthetic vitamin D analog featuring a modified secosteroid backbone. Its pre-form configuration retains the classical vitamin D triene system (5,6-cis,7,8-trans) in ring B, critical for biological activity [3] [5]. The A-ring adopts a chair conformation with the 2β-hydroxypropyloxy substituent in an equatorial orientation, minimizing steric strain and optimizing receptor interactions [5]. The side chain extends in a gauche conformation, positioning the 25-hydroxyl group for hydrogen bonding with the vitamin D receptor (VDR) ligand-binding domain (LBD) [7] [8]. Key stereochemical features include:
The 2β-hydroxypropyloxy group (–OCH₂CH₂CH₂OH) is the key pharmacophore enhancing eldecalcitol’s therapeutic profile versus native 1α,25(OH)₂D₃. SAR studies reveal:
Table 1: Impact of 2β-Substituent on Pharmacokinetic Properties
Property | Eldecalcitol | 1α,25(OH)₂D₃ | Alfacalcidol |
---|---|---|---|
VDR Kd (M) | 3.4 × 10⁻¹⁰ | 0.6 × 10⁻¹⁰ | 7.1 × 10⁻¹⁰ |
DBP Kd (M) | 1.8 × 10⁻⁸ | 5.0 × 10⁻⁸ | 6.2 × 10⁻⁸ |
Plasma t₁/₂ (hours) | 53 | 15 | 22 |
CYP24A1 Catalytic Efficiency (kcat/Km) | 0.03 | 1.00 | 0.85 |
Eldecalcitol pre-form exists in equilibrium with its tachysterol isomer under UV exposure, differing in triene geometry:
Table 2: Spectral and Structural Comparison of Eldecalcitol Isomers
Property | Pre-Form | Tachysterol-Form |
---|---|---|
UV λmax (nm) | 265 | 280 |
Triene Configuration | 5,6-cis, 7,8-trans | 5,6-trans, 7,8-trans |
CD Spectrum | Positive Cotton effect (292 nm) | Negative Cotton effect (310 nm) |
VDR Activation (EC₅₀) | 1.2 × 10⁻¹⁰ M | > 10⁻⁶ M |
Thermodynamic Stability | ΔG = -8.9 kcal/mol | ΔG = -6.3 kcal/mol |
Crystallography:Eldecalcitol pre-form crystallizes as needle-like monoclinic crystals (space group P2₁) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 17.25 Å, β = 98.6° [4]. XRD fingerprints include characteristic peaks at 2θ = 5.20°, 10.00°, and 15.58° for Crystal Form A, and 4.80°, 9.98°, and 14.72° for Form B [4]. Thermal analysis (DSC/TGA) shows Form A melts with decomposition at 138.7°C (ΔH = 142 J/g), while Form B exhibits endotherms at 135.8°C [4].
Spectroscopy:
Table 3: Crystallographic Profiles of Eldecalcitol Polymorphs
Parameter | Crystal Form A | Crystal Form B |
---|---|---|
Space Group | P2₁ | P2₁/c |
Unit Cell | a=12.34 Å, b=7.89 Å, c=17.25 Å, β=98.6° | a=10.28 Å, b=19.47 Å, c=12.11 Å, β=102.3° |
Density (g/cm³) | 1.24 | 1.21 |
XRD Peaks (2θ) | 5.20°, 10.00°, 15.58° | 4.80°, 9.98°, 14.72° |
Thermal Behavior | Endotherm: 138.7°C (dec.) | Endotherm: 135.8°C |
Stability | >24 months at -20°C | >18 months at -20°C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7